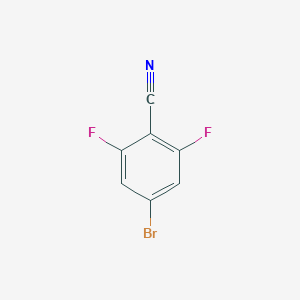

4-Bromo-2,6-difluorobenzonitrile

Vue d'ensemble

Description

4-Bromo-2,6-difluorobenzonitrile is an organic compound with the molecular formula C7H2BrF2N. It is a colorless to pale yellow crystalline solid with a distinct odor

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of 4-Bromo-2,6-difluorobenzonitrile typically involves the use of 3,5-difluorobromobenzene as a starting material. The synthetic route includes the following steps :

Bromination and Diazotization: The 3,5-difluorobromobenzene undergoes bromination followed by diazotization.

Sandermer Reaction: The intermediate product is then subjected to the Sandermer reaction to yield this compound.

Industrial Production Methods: In industrial settings, the production process is optimized for cost-effectiveness and environmental safety. The method involves the use of tetrahydrofuran, potassium tert-butoxide, petroleum ether, dimethylformamide (DMF), and n-butyllithium. The reaction is carried out under reflux conditions for about 10 hours, followed by distillation and filtration to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Bromo-2,6-difluorobenzonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by nucleophiles.

Oxidation and Reduction: It can also undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted benzonitrile derivative.

Applications De Recherche Scientifique

Pharmaceutical Development

Role as an Intermediate:

4-Bromo-2,6-difluorobenzonitrile is primarily used as an intermediate in the synthesis of pharmaceuticals. It has been particularly noted for its application in developing anti-cancer and anti-inflammatory drugs. The compound's structure allows for modifications that enhance the biological activity of the resulting pharmaceuticals.

Case Study:

In a study published by researchers in medicinal chemistry, this compound was utilized to synthesize novel derivatives that demonstrated improved efficacy against specific cancer cell lines. The modifications made to the compound facilitated better interaction with biological targets, leading to enhanced therapeutic outcomes.

Agrochemical Formulations

Use in Pesticides and Herbicides:

The compound is also significant in agrochemical formulations. It enhances the effectiveness and selectivity of pesticides and herbicides, allowing for targeted action against specific pests while minimizing environmental impact.

Research Insights:

Research indicates that incorporating this compound into agrochemical products improves their performance by increasing stability and reducing degradation under environmental conditions. This results in longer-lasting effects and reduced application frequency.

Material Science

Development of Advanced Materials:

In material science, this compound is explored for its potential in creating advanced materials such as polymers and coatings. Its unique chemical properties contribute to improved durability and performance characteristics.

Applications:

- Polymers: The compound can be used as a building block in synthesizing fluorinated polymers that exhibit enhanced thermal stability and chemical resistance.

- Coatings: Research has shown that coatings formulated with this compound possess superior protective qualities against corrosion and wear.

Organic Synthesis

Versatile Building Block:

this compound serves as a versatile building block in organic synthesis. It allows chemists to create complex molecules efficiently, which is crucial for research across various chemical fields.

Synthesis Techniques:

A notable reaction involving this compound is its use with hydrazine hydrate in ethanol to produce derivatives with high yields (up to 94%) under controlled conditions. This demonstrates its utility in synthetic pathways aimed at generating functionalized compounds for further research.

Analytical Chemistry

Detection and Quantification:

In analytical chemistry, this compound is employed in methods for detecting and quantifying various compounds. Its reliability makes it a valuable tool for quality control and environmental monitoring.

Methodologies:

Analytical methods utilizing this compound include chromatography and mass spectrometry, where it serves as a standard or reference material due to its well-defined chemical properties.

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Anti-cancer and anti-inflammatory drugs | Improved efficacy through structural modifications |

| Agrochemical Formulations | Pesticides and herbicides | Enhanced effectiveness and reduced environmental impact |

| Material Science | Polymers and coatings | Improved durability and performance |

| Organic Synthesis | Building block for complex molecules | High efficiency in synthetic pathways |

| Analytical Chemistry | Detection and quantification | Reliable tools for quality control |

Mécanisme D'action

The mechanism of action of 4-Bromo-2,6-difluorobenzonitrile involves its interaction with various molecular targets. In nucleophilic substitution reactions, the compound acts as an electrophile, with the bromine or fluorine atoms being replaced by nucleophiles. The specific pathways and molecular targets depend on the nature of the nucleophile and the reaction conditions.

Comparaison Avec Des Composés Similaires

- 4-Bromo-2-fluorobenzonitrile

- 2,6-Difluorobenzonitrile

- 4-Bromo-3-methylbenzonitrile

Comparison: 4-Bromo-2,6-difluorobenzonitrile is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which imparts distinct chemical properties. Compared to 4-Bromo-2-fluorobenzonitrile, the additional fluorine atom in this compound enhances its reactivity in nucleophilic substitution reactions .

Activité Biologique

4-Bromo-2,6-difluorobenzonitrile (C7H2BrF2N) is an organic compound that has attracted attention in various fields, particularly in medicinal chemistry due to its potential biological activities. Its structure, characterized by the presence of bromine and fluorine substituents on a benzonitrile backbone, enables it to participate in diverse chemical reactions and biological interactions. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant research findings.

This compound is a colorless to pale yellow crystalline solid with a distinct odor. The presence of halogen atoms significantly influences its reactivity and biological interactions. The compound is typically synthesized through methods involving bromination and diazotization of 3,5-difluorobromobenzene, followed by the Sandmeyer reaction .

Enzyme Inhibition

One of the primary areas of research surrounding this compound is its role as an inhibitor of various enzymes. For instance, studies have shown that derivatives of this compound exhibit potent inhibitory activity against the epidermal growth factor receptor (EGFR), which is often overexpressed in cancers. This suggests potential applications in cancer therapy.

Cellular Effects

Halogenated benzonitriles like this compound can influence cellular functions significantly. They interact with cell signaling pathways, affecting gene expression and cellular metabolism. Research indicates that these compounds may modulate pathways involved in cell proliferation and apoptosis.

Toxicological Studies

Research has also explored the nephrotoxic effects of haloanilines, including this compound. These studies are crucial for understanding the safety profile of such compounds in pharmaceutical applications. The compound's effects on renal function highlight the importance of assessing toxicity alongside therapeutic potential.

Case Study 1: Inhibitory Activity Against ALK2

A study focusing on the synthesis of analogues derived from this compound demonstrated significant inhibitory activity against ALK2 (activin receptor-like kinase 2). The research highlighted how structural modifications could enhance selectivity and permeability across biological membranes. Table 1 summarizes the inhibitory activities observed for various analogues:

| Compound | Inhibition (%) | Selectivity Ratio (ALK2/ALK5) |

|---|---|---|

| 26a | 85 | 10 |

| 26b | 78 | 9 |

| 26c | 90 | 12 |

This study underscores the potential for developing targeted therapies based on modifications to the core structure of this compound .

Case Study 2: Pharmacokinetics and ADME Properties

Another investigation assessed the pharmacokinetic properties of compounds derived from this compound. The study evaluated absorption, distribution, metabolism, and excretion (ADME) profiles in both mouse and human liver microsomal systems. Results indicated that certain analogues exhibited high metabolic stability with over 85% remaining after a 60-minute incubation at physiological temperature . This stability is crucial for ensuring therapeutic efficacy in vivo.

Propriétés

IUPAC Name |

4-bromo-2,6-difluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF2N/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZHQWUAOIWRFSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C#N)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373631 | |

| Record name | 4-Bromo-2,6-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123843-67-4 | |

| Record name | 4-Bromo-2,6-difluorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123843-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2,6-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 4-Bromo-2,6-difluorobenzonitrile and how is it synthesized?

A1: this compound serves as a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds. [] The research paper outlines an effective method for its synthesis, starting from 2,6-difluoroaniline. The synthesis involves a three-step process: bromination of 2,6-difluoroaniline, followed by diazotisation-cyanation, and finally, Sandmeyer reaction to yield the desired product. [] This method offers an efficient pathway for obtaining this important intermediate.

Q2: How is the synthesized this compound characterized?

A2: The research utilizes a combination of spectroscopic techniques to confirm the identity and purity of the synthesized compound. These techniques include:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.